methyl 4-{3-[(4-bromophenyl)carbonyl]-4-hydroxy-5-oxo-1-(tetrahydrofuran-2-ylmethyl)-2,5-dihydro-1H-pyrrol-2-yl}benzoate
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Overview
Description
Methyl 4-[3-(4-bromobenzoyl)-4-hydroxy-5-oxo-1-(tetrahydro-2-furanylmethyl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate is a complex organic compound with the molecular formula C24H22BrNO6 and a molecular weight of 500.35 g/mol This compound is known for its unique structure, which includes a bromobenzoyl group, a hydroxy group, and a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[3-(4-bromobenzoyl)-4-hydroxy-5-oxo-1-(tetrahydro-2-furanylmethyl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate involves multiple steps. One common method starts with the preparation of methyl 4-bromobenzoate, which is then subjected to further reactions to introduce the pyrrol and tetrahydrofuran moieties . The reaction conditions typically involve the use of organic solvents such as ethanol and ether, and the reactions are carried out under inert gas to prevent oxidation .
Industrial Production Methods
Industrial production of this compound is less common due to its complexity and the specificity of its applications. when produced on a larger scale, the process involves similar synthetic routes with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[3-(4-bromobenzoyl)-4-hydroxy-5-oxo-1-(tetrahydro-2-furanylmethyl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The bromobenzoyl group can be reduced to a benzyl group.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group results in the formation of a ketone, while substitution of the bromine atom can lead to various substituted derivatives .
Scientific Research Applications
Methyl 4-[3-(4-bromobenzoyl)-4-hydroxy-5-oxo-1-(tetrahydro-2-furanylmethyl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 4-[3-(4-bromobenzoyl)-4-hydroxy-5-oxo-1-(tetrahydro-2-furanylmethyl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate involves its interaction with specific molecular targets. The bromobenzoyl group can interact with enzymes and proteins, potentially inhibiting their activity. The hydroxy and tetrahydrofuran groups can enhance the compound’s binding affinity to its targets, leading to more potent biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[3-(4-bromobenzoyl)-1-(2-furylmethyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate
- Methyl 4-[3-(2-furoyl)-4-hydroxy-5-oxo-1-(tetrahydro-2-furanylmethyl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate
- Methyl 4-[3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-1-(4-pyridinylmethyl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate
Uniqueness
What sets methyl 4-[3-(4-bromobenzoyl)-4-hydroxy-5-oxo-1-(tetrahydro-2-furanylmethyl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the bromobenzoyl group enhances its reactivity, while the hydroxy and tetrahydrofuran groups contribute to its stability and binding affinity .
Properties
Molecular Formula |
C24H22BrNO6 |
---|---|
Molecular Weight |
500.3 g/mol |
IUPAC Name |
methyl 4-[(3Z)-3-[(4-bromophenyl)-hydroxymethylidene]-4,5-dioxo-1-(oxolan-2-ylmethyl)pyrrolidin-2-yl]benzoate |
InChI |
InChI=1S/C24H22BrNO6/c1-31-24(30)16-6-4-14(5-7-16)20-19(21(27)15-8-10-17(25)11-9-15)22(28)23(29)26(20)13-18-3-2-12-32-18/h4-11,18,20,27H,2-3,12-13H2,1H3/b21-19- |
InChI Key |
XLYNLVOWUJFORS-VZCXRCSSSA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)C2/C(=C(\C3=CC=C(C=C3)Br)/O)/C(=O)C(=O)N2CC4CCCO4 |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)Br)O)C(=O)C(=O)N2CC4CCCO4 |
Origin of Product |
United States |
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